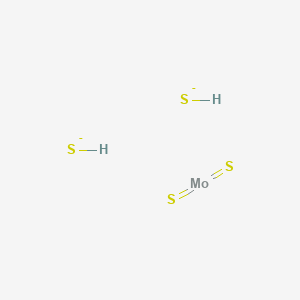

bis(sulfanylidene)molybdenum;sulfanide

Description

Contextual Significance of Molybdenum-Sulfur Motifs in Inorganic and Material Sciences

Molybdenum-sulfur (Mo-S) motifs are fundamental to various areas of science and technology. In biology, molybdenum is an essential trace element, and Mo-S clusters form the active sites of crucial enzymes like nitrogenase, which is vital for nitrogen fixation in bacteria. rsc.orgscienceinschool.org Some scientists speculate that molybdenum may have been present in the earliest life forms on Earth. scienceinschool.orgscienceinschool.org

In materials science, the layered structure of molybdenum disulfide is central to its applications. Composed of a plane of molybdenum atoms sandwiched between two planes of sulfide (B99878) ions, these layers are held together by weak van der Waals forces. wikipedia.orgossila.com This structure results in low friction, making MoS₂ an excellent dry lubricant, similar in feel and appearance to graphite (B72142). wikipedia.orgfuncmater.com Furthermore, the unique electronic properties of MoS₂, which transition from an indirect bandgap in its bulk form to a direct bandgap in its monolayer form, have made it a focal point of research in electronics and optoelectronics. wikipedia.orgossila.commdpi.com Mo-S compounds are also critical in industrial catalysis, particularly in the hydrodesulfurization process used in oil refining.

Historical Development of Research on Molybdenum-Sulfur Systems

The history of molybdenum-sulfur compounds is intrinsically linked to the discovery of molybdenum itself. For centuries, the mineral molybdenite (MoS₂) was confused with lead and graphite due to its similar appearance and ability to mark surfaces. scienceinschool.orgscienceinschool.org The name "molybdenum" even originates from the ancient Greek word for lead, molybdos. scienceinschool.orgscienceinschool.org

The differentiation of molybdenite as a unique substance began in the late 18th century. scienceinschool.org In 1778, the Swedish chemist Carl Wilhelm Scheele chemically demonstrated that molybdenite was a sulfide compound of a previously unidentified element. scienceinschool.orgscienceinschool.orgimoa.info Following Scheele's suggestion, Peter Jacob Hjelm isolated the new metallic element in 1781 by reducing the oxide with carbon, naming it molybdenum. scienceinschool.orgimoa.info

For much of the 19th century, molybdenum remained a laboratory curiosity. imoa.info However, by the late 19th and early 20th centuries, its utility as an alloying agent in steel was discovered, particularly as a replacement for tungsten. imoa.info The demand for molybdenum surged during World War I, leading to the development of large-scale mining operations. imoa.info Post-war research expanded its applications into lubricants, chemicals, and electronics, establishing molybdenum and its sulfide compounds as widely used technical materials. imoa.infomolybdenum.com.cn

Classification of Molybdenum-Sulfur Compounds: From Discrete Complexes to Extended Structures

Molybdenum-sulfur compounds exhibit a wide array of structures, from simple molecules to complex, extended lattices. They can be broadly classified based on their dimensionality and the nature of the Mo-S bonding.

Discrete Complexes: These are molecular compounds containing a finite number of molybdenum and sulfur atoms. A well-known example is the tetrathiomolybdate (B108656) anion, [MoS₄]²⁻, which is deep orange-red. imoa.info Other discrete structures include various molybdenum oxysulfides and complex clusters like [Mo₃S₁₃]²⁻. sciopen.comresearchgate.net These molecular motifs are often studied as models for the active sites of catalysts. researchgate.net

Extended Structures: This class is dominated by molybdenum disulfide (MoS₂), a transition metal dichalcogenide. wikipedia.org MoS₂ is a layered material with strong covalent bonds within each S-Mo-S layer and weak van der Waals interactions between the layers. imoa.infoossila.com Crystalline MoS₂ primarily exists in two phases: 2H-MoS₂ (hexagonal symmetry) and 3R-MoS₂ (rhombohedral symmetry). wikipedia.org A third, metastable phase, 1T-MoS₂, can be formed and is significantly more conductive than the 2H phase. wikipedia.orgossila.com Beyond these crystalline forms, amorphous molybdenum sulfide (a-MoSₓ) exists without long-range periodic order and possesses unique properties due to its diverse Mo-S motifs. sciopen.com

Below is a table summarizing the key properties of bis(sulfanylidene)molybdenum;sulfanide (MoS₂).

| Property | Value |

| Chemical Formula | MoS₂ |

| Molar Mass | 160.1 g/mol nih.gov |

| Appearance | Silvery black solid wikipedia.org |

| Density | 5.06 g/cm³ americanelements.com |

| Melting Point | 1185 °C (2165 °F) americanelements.com |

| Crystal Structure | Layered hexagonal (2H, 3R), Metastable (1T) wikipedia.org |

| Solubility in Water | Insoluble americanelements.com |

| Bulk Bandgap | ~1.23 eV (Indirect) wikipedia.orgfuncmater.com |

| Monolayer Bandgap | ~1.8 eV (Direct) ossila.com |

Overview of Advanced Research Trends in this compound Systems

Modern research on this compound is heavily focused on leveraging the unique properties of its two-dimensional (2D) form, often referred to as monolayer MoS₂. imoa.info This area has seen an "explosion of interest" due to the material's potential in next-generation technologies. imoa.info

A primary trend is the application of 2D MoS₂ in electronics. Unlike graphene, which has no bandgap, the direct bandgap of monolayer MoS₂ makes it suitable for fabricating transistors, photodetectors, and other optoelectronic devices. ossila.commdpi.com Its high carrier mobility and mechanical flexibility are particularly advantageous for developing flexible and wearable electronics. mdpi.com

Another significant area of research is energy storage. MoS₂ is being extensively investigated as an electrode material for supercapacitors and batteries. mdpi.comresearchgate.net Its high surface area and layered structure facilitate efficient ion transport and storage. mdpi.com In lithium-sulfur (Li-S) batteries, molybdenum-based materials are used to trap polysulfides and catalyze their conversion, addressing a key challenge in this battery technology. nih.gov Strategies to enhance its performance include creating nanocomposites, controlling interlayer spacing, and utilizing its more conductive 1T phase. researchgate.nethtfmarketintelligence.com

Furthermore, MoS₂ continues to be a subject of intense study in catalysis. Nanostructured MoS₂ is explored as a cost-effective catalyst for the hydrogen evolution reaction (HER) in water splitting, a key process for producing clean hydrogen fuel. funcmater.commdpi.com Research also focuses on improving synthesis methods like chemical vapor deposition (CVD) to produce large-area, high-quality 2D MoS₂ films for practical device integration. mdpi.comresearchgate.net

Properties

Molecular Formula |

H2MoS4-2 |

|---|---|

Molecular Weight |

226.2 g/mol |

IUPAC Name |

bis(sulfanylidene)molybdenum;sulfanide |

InChI |

InChI=1S/Mo.2H2S.2S/h;2*1H2;;/p-2 |

InChI Key |

VVRHUOPINLMZBL-UHFFFAOYSA-L |

Canonical SMILES |

[SH-].[SH-].S=[Mo]=S |

Origin of Product |

United States |

Synthetic Methodologies and Mechanistic Pathways for Molybdenum Sulfur Compounds

Solution-Phase Synthesis of Discrete Bis(sulfanylidene)molybdenum;sulfanide Complexes

The synthesis of discrete molybdenum-sulfur complexes in solution is a foundational approach for creating molecular models of enzyme active sites and for producing precursors for materials synthesis. mdpi.comimoa.info These methods offer precise control over the molecular structure and properties of the resulting compounds.

The choice of molybdenum and sulfur precursors is critical in directing the outcome of the synthesis. Molybdenum is often introduced in higher oxidation states (IV to VI) from sources such as molybdates, molybdenum halides (e.g., MoCl₅), or organometallic compounds like molybdenum hexacarbonyl (Mo(CO)₆). academie-sciences.frmdpi.comrsc.org Sulfur sources can vary widely, including hydrogen sulfide (B99878) (H₂S), elemental sulfur, and various thiomolybdate salts like ammonium (B1175870) tetrathiomolybdate (B108656) ((NH₄)₂MoS₄), which serves as a single-source precursor containing both molybdenum and sulfur. acs.orgacademie-sciences.fr

Ligand design is paramount for stabilizing the molybdenum-sulfur core and preventing polymerization or precipitation. berkeley.edu Organic ligands with sulfur donor atoms, such as dithiocarbamates, dithiophosphates, and thioether-thiolates, are frequently employed. imoa.infoacs.org These ligands form stable chelate rings with the molybdenum center, creating a controlled coordination environment that influences the complex's electronic properties and reactivity. acs.orgacs.org The design of these ligands can be tailored to create specific geometries and to mimic the active sites of molybdoenzymes. mdpi.com For instance, bulky chelating ligands can be used to create functional models for molybdenum oxidases. researchgate.net

A summary of common precursors for solution-phase synthesis is provided below.

| Precursor Type | Molybdenum Source Examples | Sulfur Source Examples | Ligand Examples |

| Metal Salts | Sodium Molybdate (B1676688) (Na₂MoO₄), Molybdenum Pentachloride (MoCl₅) | Hydrogen Sulfide (H₂S), Sodium Sulfide (Na₂S) | Dithiocarbamates, Dithiolenes |

| Organometallics | Molybdenum Hexacarbonyl (Mo(CO)₆) | Elemental Sulfur (S₈), Thiourea (B124793) ((NH₂)₂CS) | Thioethers, Thiolates |

| Single-Source | Ammonium Tetrathiomolybdate ((NH₄)₂MoS₄) | (NH₄)₂MoS₄ | Phosphines (co-ligands) |

This table provides examples of precursors and ligands used in the solution-phase synthesis of discrete molybdenum-sulfur complexes.

The optimization of reaction parameters is crucial for achieving high yields and purity of the desired molybdenum-sulfur complexes.

Temperature : Solution-phase syntheses are often conducted at relatively low temperatures to preserve the discrete molecular nature of the complexes. For example, the reaction between Mo(CO)₆ and sulfur in an organic solvent like p-xylene (B151628) can proceed at 140°C. rsc.org Some syntheses can even occur at room temperature at a liquid-liquid interface. acs.org

Solvent : The choice of solvent is critical. Organic solvents are common, with reactions of organometallic precursors often carried out in solvents like 1,2-dichlorobenzene. academie-sciences.fr Aqueous solutions are also used, particularly when starting from water-soluble molybdate salts. acs.org The solvent can influence the solubility of precursors and products, as well as the reaction mechanism.

Atmosphere : Many molybdenum-sulfur complexes are sensitive to oxidation. Therefore, syntheses are typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent the formation of molybdenum oxides. acs.org

Chelation, the formation of two or more separate coordinate bonds between a polydentate ligand and a single central metal atom, is a key strategy for stabilizing molybdenum-sulfur complexes. acs.orgnsf.gov By forming stable five- or six-membered rings, chelating ligands prevent the aggregation of molybdenum-sulfur units. nsf.gov

The coordination sphere around the molybdenum atom can be precisely engineered by selecting ligands with specific donor atoms (e.g., S, N, O) and steric profiles. acs.orgresearchgate.net This "coordination sphere engineering" allows for the fine-tuning of the complex's stability, redox potential, and catalytic activity. acs.org For example, molecular orbital studies have shown that the energy levels of eight-coordinate sulfur chelate complexes of molybdenum are directly related to their electrochemical properties. acs.org The use of tetradentate aminobisphenolate ligands can lead to stable Mo(IV) species where the original oxido ligands are replaced by bidentate sulfur donors. mdpi.com

Solid-State and Nanostructure Synthesis Routes for Molybdenum Sulfide Materials

For applications in catalysis, electronics, and lubrication, molybdenum sulfide is often synthesized as a solid-state material, frequently in the form of nanostructures like nanosheets, nanoflowers, or thin films. encyclopedia.pubimoa.info These "bottom-up" methods build the material from atomic or molecular precursors. encyclopedia.pub

Hydrothermal and solvothermal methods are widely used, scalable techniques for synthesizing crystalline MoS₂ nanomaterials. encyclopedia.pubchalmers.seresearchgate.net These processes involve a chemical reaction in a sealed vessel (an autoclave) at elevated temperature and pressure. encyclopedia.pubchalmers.se The primary distinction is the solvent used: water in the hydrothermal method and an organic solvent in the solvothermal method. chalmers.seresearchgate.net

Common molybdenum precursors include sodium molybdate (Na₂MoO₄·2H₂O) and ammonium molybdate, while sulfur sources often include thiourea (CH₄N₂S), thioacetamide, or L-cysteine. encyclopedia.pubcambridge.orgirjet.netmdpi.com The reaction temperature is typically in the range of 160–220°C, and the reaction time can vary from a few hours to a couple of days. encyclopedia.pubcambridge.orgresearchgate.net By adjusting parameters such as the precursors, surfactants (e.g., polyethylene (B3416737) glycol), solvent composition, temperature, and reaction time, it is possible to control the morphology, size, and crystal phase of the resulting MoS₂. cambridge.orgresearchgate.netrsc.orgacs.org For instance, flower-like microspheres can be synthesized using a facile hydrothermal method with polyethylene glycol as a surfactant. cambridge.org

| Parameter | Typical Conditions/Reagents | Effect on Product |

| Mo Precursor | Sodium Molybdate (Na₂MoO₄), Ammonium Molybdate | Influences reaction kinetics |

| S Precursor | Thiourea ((NH₂)₂CS), Thioacetamide (CH₃CSNH₂), L-cysteine | Can affect morphology and crystal phase irjet.net |

| Solvent | Water (Hydrothermal), Ethanol, Glycerin (Solvothermal) acs.org | Affects crystal growth environment and morphology researchgate.net |

| Temperature | 160–220 °C encyclopedia.pubcambridge.orgresearchgate.net | Higher temperatures can increase crystallinity irjet.net |

| Time | 6–48 hours cambridge.org | Affects crystal growth and morphology |

| Additives | Polyethylene Glycol (PEG), CTAC researchgate.net | Controls particle shape (e.g., spheres, flowers) researchgate.net |

This interactive table summarizes typical parameters for hydrothermal and solvothermal synthesis of MoS₂.

CVD and ALD are vapor-phase techniques used to grow high-quality, uniform thin films and nanostructures of MoS₂ on various substrates, which is crucial for electronic and optoelectronic applications. nsf.govatomiclayerdeposition.comacs.org

Chemical Vapor Deposition (CVD) is a widely used method for producing large-area, high-quality MoS₂ films. wright.edu In a typical process, solid precursors like molybdenum trioxide (MoO₃) or molybdenum pentachloride (MoCl₅) and elemental sulfur are vaporized at high temperatures. encyclopedia.pubnsf.govcambridge.org These vapors are transported by a carrier gas (e.g., Argon) to a heated substrate where they react to form MoS₂. nsf.gov Growth temperatures are generally high, often between 700 and 1000°C. encyclopedia.pub Using a thin film of MoO₃ as the molybdenum source instead of powder can provide a more uniform vapor pressure, leading to more reproducible and cleaner growth of MoS₂ crystals. nsf.govarxiv.org

Atomic Layer Deposition (ALD) is a variant of CVD that allows for precise, layer-by-layer growth, offering exceptional control over film thickness and conformality. atomiclayerdeposition.com The ALD process involves sequential, self-limiting surface reactions of precursors. For MoS₂ synthesis, a typical process uses molybdenum hexafluoride (MoF₆) or molybdenum(V) chloride (MoCl₅) as the molybdenum precursor and hydrogen sulfide (H₂S) as the sulfur precursor. atomiclayerdeposition.comosti.govaip.org The substrate is exposed to alternating pulses of each precursor, separated by purge steps. ALD of MoS₂ can be performed at lower temperatures than CVD, for instance at 200°C using MoF₆ and H₂S. atomiclayerdeposition.com The resulting films are often amorphous as-deposited and may require a post-deposition annealing step to achieve crystallinity. atomiclayerdeposition.comresearchgate.net

| Feature | Chemical Vapor Deposition (CVD) | Atomic Layer Deposition (ALD) |

| Mo Precursors | MoO₃, MoCl₅ encyclopedia.pubnsf.govcambridge.org | MoCl₅, MoF₆ atomiclayerdeposition.comosti.govaip.org |

| S Precursors | Sulfur (S₈) powder, H₂S encyclopedia.pubcambridge.org | H₂S atomiclayerdeposition.comosti.gov |

| Temperature | High (700–1000 °C) encyclopedia.pub | Lower (e.g., 200 °C) atomiclayerdeposition.com |

| Film Quality | High crystallinity, large domains | Amorphous as-deposited, requires annealing atomiclayerdeposition.com |

| Thickness Control | Less precise | Atomic-level precision |

| Conformality | Variable | Excellent, even on complex 3D structures osti.gov |

This interactive table compares the key features of CVD and ALD for the synthesis of MoS₂ thin films.

Mechanical Exfoliation and Intercalation Methods for Layered Structures

The isolation of two-dimensional (2D) layers of this compound, commonly known as molybdenum disulfide (MoS₂), from its bulk crystalline form is pivotal for harnessing its unique electronic and optical properties. Mechanical exfoliation and chemical intercalation are two primary top-down approaches to achieve this.

Mechanical exfoliation is a deceptively simple yet effective method for obtaining high-quality, pristine, and atomically thin nanosheets of MoS₂. acs.org This technique relies on overcoming the weak van der Waals forces that hold the S-Mo-S layers together in the bulk crystal. The most common method involves using an adhesive tape to peel off layers from a bulk MoS₂ crystal. acs.org While straightforward and inexpensive, this method often suffers from low yield, lack of control over the flake size and thickness, and can be a time-consuming process. acs.orgresearchgate.net To address these limitations, automated mechanical exfoliation techniques are being developed. These systems use controlled shear and normal forces, for instance, with a parallel plate rheometer, to create more consistent and repeatable exfoliation. acs.orgresearchgate.net

Chemical exfoliation via intercalation offers a more scalable approach for producing large quantities of MoS₂ nanosheets. researchgate.net This method involves the insertion of foreign ions or molecules, known as intercalants, into the van der Waals gaps between the MoS₂ layers. researchgate.net The process increases the interlayer spacing, weakening the forces between the layers and facilitating their separation. researchgate.net

Lithium-ion intercalation is a widely studied method. researchgate.net In this process, bulk MoS₂ is soaked in a lithium-containing solution, often n-butyllithium. The lithium ions insert themselves between the layers, causing a phase transition from the semiconducting 2H phase to the metallic 1T phase. Subsequent exposure to water or another protic solvent results in a vigorous reaction that produces hydrogen gas, which exfoliates the layers. This process can be aided by gentle agitation or ultrasonication to further separate the nanosheets. researchgate.net The resulting 1T phase MoS₂ can be converted back to the more stable 2H phase through thermal annealing. researchgate.net Other intercalants, such as zero-valent transition metals (e.g., Co⁰, Ni⁰, Cu⁰), have also been explored as a milder alternative to alkali metals, potentially avoiding structural damage. researchgate.net

The following table summarizes key aspects of these methods:

Template-Assisted Synthesis of Ordered Architectures

Template-assisted synthesis provides a powerful bottom-up strategy for controlling the morphology and architecture of MoS₂ nanostructures with high precision. This approach utilizes pre-existing structures, or templates, to direct the growth of MoS₂ into desired shapes and arrangements, such as nanoparticles, nanowires, and porous frameworks. Templates can be broadly classified as "hard" or "soft."

Hard templates are solid, pre-formed structures with well-defined pores and channels that serve as molds for the synthesis of MoS₂. encyclopedia.pub Mesoporous silica (B1680970) materials, such as SBA-15 and KIT-6, are commonly used due to their uniform and tunable pore structures. researchgate.net The synthesis process typically involves impregnating the pores of the silica template with a molybdenum precursor, such as ammonium tetrathiomolybdate. rsc.org This is followed by a thermal treatment, often in a reducing atmosphere (e.g., H₂S/H₂), to convert the precursor into MoS₂ within the template's channels. rsc.org Finally, the hard template is selectively removed, usually by etching with hydrofluoric acid (HF) or a strong base like sodium hydroxide (B78521) (NaOH), to release the freestanding, ordered MoS₂ nanostructure which is a negative replica of the template. encyclopedia.pubrsc.org This method allows for excellent control over the dimensions of the resulting nanostructures. rsc.org

Soft templates are dynamic, self-assembling structures, typically formed from organic molecules like surfactants or block copolymers. encyclopedia.pub These templates direct the nucleation and growth of MoS₂ through cooperative assembly processes. researchgate.net For instance, block copolymers like polystyrene-b-poly(2-vinylpyridine) can self-assemble into micelles or other ordered phases in solution. researchgate.netresearchgate.net Molybdenum precursors can be selectively sequestered within one of the polymer blocks (e.g., the poly(2-vinylpyridine) block), and subsequent sulfidation leads to the formation of MoS₂ with morphologies dictated by the block copolymer template, such as porous, hollow, or pomegranate-like structures. researchgate.netresearchgate.net The organic template is then removed by calcination or solvent extraction. The soft-templating approach offers versatility in creating a wide range of morphologies by tuning the self-assembly of the template molecules. researchgate.net

Colloidal particles can also serve as templates. For example, colloidal microporous organic network nanoparticles have been used to create core-shell C@MoS₂ structures. acs.org In this method, MoS₂ precursors are incorporated into the porous colloidal templates, followed by heat treatment to form the final composite material. acs.org

The table below contrasts the features of hard and soft templating methods for MoS₂ synthesis.

Green Chemistry Principles in Molybdenum-Sulfur Compound Synthesis

The synthesis of molybdenum-sulfur compounds, particularly MoS₂, is increasingly being guided by the principles of green chemistry to minimize environmental impact and enhance sustainability. acs.org These principles focus on aspects such as waste prevention, the use of less hazardous chemicals, designing safer solvents, and improving energy efficiency. youtube.com

A key area of development is the use of more environmentally benign solvents and reagents. Traditional methods for MoS₂ synthesis can involve toxic organic solvents with high boiling points. researchgate.net Green approaches prioritize the use of water as a solvent, which is non-toxic and readily available. researchgate.net For example, hydrothermal synthesis, which uses water under elevated temperature and pressure, is a common green method for producing MoS₂ nanostructures like nanoflowers. researchgate.netrsc.org These syntheses can be performed using precursors like ammonium molybdenum hydrate (B1144303) and thiourea, avoiding the need for strong acids or bases. researchgate.netrsc.org

Another principle is the use of renewable feedstocks and waste valorization. Research has demonstrated the synthesis of MoS₂ from waste molybdenum materials, providing a pathway for recovering and reusing a valuable metal. acs.org This aligns with the green chemistry goal of atom economy, maximizing the incorporation of material from the starting materials into the final product. rsc.org

The development of solvent-free and room-temperature synthesis routes represents a significant advancement in green chemistry. For instance, solid-phase self-sulfuration methods have been developed that proceed through solvent-free pyrolysis. acs.org Additionally, syntheses at the liquid-liquid interface have been demonstrated at room temperature, which drastically reduces the energy requirements compared to high-temperature methods like chemical vapor deposition.

The following table outlines the application of several green chemistry principles to the synthesis of MoS₂.

Mechanism of Formation in Select Synthetic Transformations

Understanding the mechanism of formation is crucial for controlling the synthesis of MoS₂ with desired properties. The mechanisms vary significantly depending on the synthetic method employed, such as chemical vapor deposition (CVD) and hydrothermal synthesis.

Chemical Vapor Deposition (CVD): In a typical atmospheric pressure CVD process, solid precursors like molybdenum trioxide (MoO₃) and sulfur are vaporized at high temperatures. researchgate.net The vapor-phase reactants are then transported by a carrier gas to a substrate where nucleation and growth occur. The formation mechanism is highly dependent on the concentration of the gaseous precursors (e.g., MoO₃₋ₓ and S) at the substrate surface. acs.orgresearchgate.net

Two primary nucleation mechanisms have been identified:

2D Planar Nucleation: At lower reactant concentrations, MoS₂ growth is dominated by the formation of two-dimensional nuclei directly on the substrate. This mechanism typically leads to the growth of monolayer or bilayer triangular flakes. acs.orgresearchgate.net

Self-Seeding Nucleation: At higher reactant concentrations, the growth can be initiated by the formation of nanoparticles that act as seeds for subsequent growth. This "self-seeding" mechanism often results in the formation of few-layer or multilayer MoS₂. acs.orgresearchgate.net

The chemical reactions involved in the sulfurization of MoO₃ are believed to occur in a stepwise manner, where the oxide is progressively converted to the sulfide. researchgate.net

Hydrothermal Synthesis: This method involves the reaction of a molybdenum source (e.g., sodium molybdate, ammonium molybdate) and a sulfur source (e.g., thiourea, L-cysteine) in an aqueous solution within a sealed autoclave at elevated temperatures and pressures. researchgate.netacs.org The mechanism of MoS₂ formation in this environment is a complex crystallization process.

Initially, under hydrothermal conditions, the molybdenum precursor may dissolve and form molybdate species. acs.org The sulfur source decomposes to provide sulfide ions. The reaction proceeds through the formation of intermediate structures. For example, studies have shown that the process can begin with the formation of an amorphous or poorly crystalline "intercalated MoS₂" structure. rsc.org Over time, with continued hydrothermal treatment, this intermediate phase undergoes a crystallization and ripening process. This transition structure gradually transforms into the well-crystallized, thermodynamically stable hexagonal 2H-MoS₂ phase. rsc.org By controlling parameters such as reaction time, temperature, and pH, it is possible to isolate MoS₂ at different stages of crystallinity, from the highly active intercalated state to the stable 2H-MoS₂. rsc.org The morphology of the final product, such as nanosheets or nanorods, can be influenced by additives that play a role in directing the crystal growth. researchgate.net In some cases, depending on the precursors and conditions, composite materials like MoO₂/MoS₂ can be formed. acs.org

The following table provides a comparative overview of the formation mechanisms in CVD and hydrothermal synthesis.

Advanced Structural Elucidation and Spectroscopic Probing of Molybdenum Sulfur Bonds

X-ray Crystallography for Molecular and Solid-State Structures

Molybdenum disulfide is a layered material, and its most common crystalline forms (polytypes) are the 2H and 3R phases, indicating hexagonal and rhombohedral symmetry, respectively. wikipedia.orgarxiv.org In these structures, X-ray diffraction studies reveal that each molybdenum atom is located at the center of a trigonal prismatic coordination sphere. wikipedia.orgcarnegiescience.eduimoa.info The Mo(IV) center is covalently bonded to six sulfur atoms, with each sulfur atom, in turn, being pyramidally coordinated to three molybdenum atoms. wikipedia.org

The forces within each S-Mo-S layer are strong covalent bonds. carnegiescience.edu Analysis of crystallographic data provides precise measurements of bond lengths and angles, which are critical for understanding the material's properties. In the common 2H-MoS₂ structure, all Mo-S bonds are equivalent.

Table 1: Crystallographic and Bond Metric Data for 2H-MoS₂

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Hexagonal | wikipedia.orgcarnegiescience.edu |

| Space Group | P6₃/mmc (No. 194) | wikipedia.orgmaterialsproject.orgcarnegiescience.edu |

| Coordination Geometry (Mo) | Trigonal Prismatic | wikipedia.orgcarnegiescience.edu |

| Mo-S Bond Length | ~2.41 - 2.42 Å | carnegiescience.edumaterialsproject.org |

| Lattice Constant (a) | ~3.161 Å | wikipedia.org |

| Lattice Constant (c) | ~12.295 Å | wikipedia.org |

The solid-state structure of MoS₂ is characterized by its stacked, two-dimensional layers. imoa.info Each layer consists of a plane of molybdenum atoms sandwiched between two planes of sulfur atoms. wikipedia.orgramanlife.com These composite S-Mo-S sheets are held together by weak van der Waals forces. carnegiescience.eduramanlife.com This anisotropic bonding is responsible for many of MoS₂'s characteristic properties, including its use as a dry lubricant, as the weak interlayer forces allow the sheets to slide easily past one another. The packing of these layers determines the polytype (e.g., 2H or 3R), which can influence the material's electronic properties. arxiv.org In some chemically synthesized compounds, organic cations can be intercalated between the MoS₂ layers, influencing the packing and stabilizing different structural polymorphs. researchgate.netresearchgate.net

Advanced Vibrational Spectroscopy for Bond Characterization

Vibrational spectroscopy techniques, including Raman and Fourier-Transform Infrared (FT-IR) spectroscopy, are powerful, non-destructive methods for probing the vibrational modes of molecules and crystal lattices. For MoS₂, these techniques provide a fingerprint of the material's structure, layer thickness, and the nature of its chemical bonds.

Raman spectroscopy is particularly sensitive to the structure of MoS₂. The Raman spectrum of bulk 2H-MoS₂ is dominated by two characteristic vibrational modes. edinst.comaip.org

E¹₂g mode : This mode appears at approximately 383 cm⁻¹ and corresponds to the in-plane, opposing vibration of the two sulfur atoms with respect to the molybdenum atom. arxiv.orgaip.org

A₁g mode : Found at around 409 cm⁻¹, this mode represents the out-of-plane vibration of the sulfur atoms. aip.org

The frequency difference between these two modes is a reliable indicator of the number of layers in a sample, making Raman spectroscopy an essential tool for characterizing exfoliated, few-layer MoS₂. ramanlife.comedinst.com As the material thins from bulk to a single monolayer, the E¹₂g mode experiences a slight blue-shift, while the A₁g mode shows a more significant red-shift, causing the two peaks to move closer together. aip.org

Table 2: Characteristic Raman Modes of MoS₂

| Vibrational Mode | Approximate Wavenumber (Bulk) | Description of Atomic Motion | Reference |

|---|---|---|---|

| E¹₂g | ~383 cm⁻¹ | In-plane S-Mo-S vibration | arxiv.orgaip.org |

| A₁g | ~409 cm⁻¹ | Out-of-plane S atom vibration | aip.org |

While Raman spectroscopy is prominent for characterizing the primary lattice modes of MoS₂, FT-IR spectroscopy provides complementary information, particularly regarding polar vibrations. In studies of synthesized MoS₂ nanostructures, a distinct absorption peak around 488 cm⁻¹ has been attributed to the stretching vibrations of Mo-S bonds, confirming the formation of crystalline MoS₂. researchgate.net In more complex molybdenum-sulfur coordination compounds, FT-IR is crucial for identifying the vibrational modes associated not only with the Mo-S bonds but also with the organic ligands attached to the metal center. ias.ac.in The positions and intensities of these metal-ligand modes offer insight into the coordination environment and bonding strength. For instance, in oxomolybdenum complexes, the Mo=O stretching frequency is a sensitive probe of the metal's oxidation state and coordination sphere, a principle that extends to sulfido-molybdenum analogues. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structure and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure, dynamics, and chemical environment of molecules in solution. While MoS₂ itself is an insoluble solid, NMR is invaluable for studying soluble molybdenum-sulfur clusters and coordination complexes.

Molybdenum has two NMR-active isotopes, ⁹⁵Mo and ⁹⁷Mo. huji.ac.il Both are quadrupolar nuclei with a spin of 5/2. However, ⁹⁵Mo is almost always the nucleus of choice for NMR studies due to its higher natural abundance, greater sensitivity, and the significantly narrower linewidths it produces compared to ⁹⁷Mo. huji.ac.il

The chemical shift range for ⁹⁵Mo is exceptionally wide (over 4000 ppm), which makes it highly sensitive to subtle changes in the coordination sphere, oxidation state, and ligand environment of the molybdenum atom. huji.ac.il This sensitivity can even resolve isotopic effects, such as the difference between a molybdenum atom bonded to ³²S versus ³⁴S. huji.ac.il

In the context of molybdenum-sulfur chemistry, NMR studies often involve ¹H NMR to characterize the organic ligands coordinated to the molybdenum center, providing evidence for the mode of coordination and revealing information about the symmetry and dynamics of the complex in solution. ias.ac.in For example, ¹H NMR can be used to study the fluxional behavior of ligands in molybdenum-sulfur clusters. mdpi.com While direct detection of sulfur via ³³S NMR is challenging due to the isotope's low natural abundance, low sensitivity, and quadrupolar nature, it remains a potential, albeit specialized, tool for probing the sulfur environment directly. mdpi.com

Table 3: Properties of NMR-Active Molybdenum Isotopes

| Property | ⁹⁵Mo | ⁹⁷Mo | Reference |

|---|---|---|---|

| Nuclear Spin (I) | 5/2 | 5/2 | huji.ac.il |

| Natural Abundance | 15.92% | 9.55% | huji.ac.il |

| Relative Sensitivity (vs. ¹H) | 3.28 × 10⁻⁴ | 3.06 × 10⁻⁵ | huji.ac.il |

| Primary Use | Preferred nucleus for Mo NMR due to higher sensitivity and narrower signals | Rarely used due to lower sensitivity and broader signals | huji.ac.il |

Mo, S, and Ligand-Nuclei NMR Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the local environment of specific nuclei. In the context of molybdenum-sulfur compounds, NMR studies focusing on molybdenum and sulfur isotopes, as well as the nuclei of any associated ligands, offer valuable structural information.

Molybdenum has two NMR-active isotopes, ⁹⁵Mo and ⁹⁷Mo, both of which are quadrupolar with a nuclear spin of I = 5/2. huji.ac.il Of the two, ⁹⁵Mo is generally preferred for NMR studies due to its higher natural abundance (15.92%) and smaller quadrupole moment, which results in narrower and more easily interpretable signals compared to ⁹⁷Mo. huji.ac.il The chemical shift range for molybdenum is extensive, spanning over 6700 ppm, which makes it highly sensitive to subtle changes in the electronic environment around the molybdenum atom. northwestern.edu Solid-state ⁹⁵Mo NMR has been instrumental in characterizing the anisotropic interactions in MoS₂, providing data on quadrupole coupling and chemical shift anisotropy. nih.govpascal-man.com

³³S NMR, while less common due to the low natural abundance (0.76%) and quadrupolar nature of the ³³S isotope (I = 3/2), can provide direct information about the sulfur ligation environment. Challenges associated with the broad lines and low sensitivity of ³³S NMR can be overcome with specialized techniques and high magnetic fields.

In systems where MoS₂ is functionalized or intercalated with organic or inorganic ligands, NMR of ligand nuclei (e.g., ¹H, ¹³C, ³¹P) can reveal details about the binding modes, orientation, and dynamics of these ligands relative to the MoS₂ framework.

Table 1: ⁹⁵Mo NMR Parameters for Molybdenum Disulfide

| Parameter | Value | Reference |

| Isotropic Chemical Shift (δiso) | Varies with structure and defects | nih.gov |

| Quadrupole Coupling Constant (CQ) | ~1.5 MHz | nih.gov |

| Asymmetry Parameter (ηQ) | ~0.1 | nih.gov |

| Chemical Shift Anisotropy (δσ) | Varies | nih.gov |

Interactive Data Table:

Dynamic NMR Studies of Ligand Exchange and Fluxionality

Dynamic NMR (DNMR) techniques are employed to study the kinetics and thermodynamics of dynamic processes such as ligand exchange and fluxional behavior in molybdenum-sulfur clusters and complexes. mdpi.comresearchgate.netresearcher.life These processes often occur on a timescale that is accessible to NMR, leading to changes in the lineshape of the NMR signals as a function of temperature.

While bulk MoS₂ is a solid-state material with a rigid lattice, DNMR studies are more relevant to molecular molybdenum-sulfur complexes that can model aspects of MoS₂ chemistry or to surface-functionalized MoS₂ where ligands can undergo exchange. By analyzing the coalescence and decoalescence of NMR signals at different temperatures, it is possible to determine the activation energy and other kinetic parameters of the exchange process. libretexts.org For instance, the exchange of sulfur atoms or ligands in molybdenum-sulfur clusters can be monitored, providing insights into reaction mechanisms and the lability of different ligand types.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Molybdenum(V) Centers

Electron Paramagnetic Resonance (EPR) spectroscopy is a highly sensitive technique for studying species with unpaired electrons. rsc.org In the context of molybdenum-sulfur chemistry, it is particularly valuable for characterizing paramagnetic Mo(V) (4d¹) centers, which can be present as defects or intermediate species in MoS₂ or can be intentionally generated for catalytic or electronic applications. nih.gov

Spin-State Characterization and Anisotropy

The EPR spectrum of a Mo(V) center is characterized by its g-tensor, which describes the interaction of the unpaired electron with the external magnetic field. Due to the low symmetry of the molybdenum coordination environment in most of its compounds, the g-tensor is typically anisotropic, with three principal values (gₓ, gᵧ, g₂) that reflect the electronic structure along different molecular axes. rsc.orgmanchester.ac.uk This anisotropy provides detailed information about the geometry of the Mo(V) center and the nature of its bonding with the surrounding sulfur ligands. rsc.orgethz.ch In frozen solutions or powdered samples, the anisotropic g-tensor gives rise to a characteristic powder pattern spectrum. rsc.orgmanchester.ac.uk The principal g-values for Mo(V) in sulfur-rich environments often deviate from the free-electron value (gₑ ≈ 2.0023), with some components being greater than gₑ due to significant spin-orbit coupling and charge transfer from sulfur ligands. acs.org

Hyperfine Interactions and Ligand Field Analysis

Further structural information can be obtained from the hyperfine interactions between the unpaired electron and magnetic nuclei in its vicinity. The interaction with the ⁹⁵Mo and ⁹⁷Mo isotopes (both I = 5/2) results in a characteristic six-line hyperfine splitting pattern in the EPR spectrum, which is a definitive signature of a molybdenum-centered radical. rsc.org The magnitude of the molybdenum hyperfine coupling is sensitive to the nature of the orbitals containing the unpaired electron and provides insight into the degree of s- and d-orbital character.

Superhyperfine interactions with ligand nuclei, such as ³³S, can also be observed, providing direct evidence for the coordination of sulfur to the Mo(V) center. rsc.org Analysis of the g-tensor and hyperfine coupling constants within a ligand field theory framework allows for a detailed description of the electronic structure of the Mo(V) center, including the ordering of the d-orbitals and the covalency of the Mo-S bonds. nih.goviu.eduresearchgate.net

Table 2: Representative EPR Parameters for Mo(V) Centers in a Sulfur Environment

| Parameter | Typical Value Range | Information Gained | Reference |

| g-values (gₓ, gᵧ, g₂) | 1.9 - 2.1 | Geometry and electronic structure of the Mo(V) center | rsc.orgacs.org |

| ⁹⁵/⁹⁷Mo Hyperfine Coupling (AMo) | 10 - 70 x 10⁻⁴ cm⁻¹ | Character of the metal-centered orbital containing the unpaired electron | acs.org |

| ³³S Superhyperfine Coupling (AS) | 0 - 15 MHz | Covalency of the Mo-S bond and spin delocalization | rsc.orgnih.gov |

Interactive Data Table:

X-ray Absorption Spectroscopy (XAS) and X-ray Photoelectron Spectroscopy (XPS) for Electronic States and Local Structure

X-ray absorption and photoelectron spectroscopies are powerful techniques for probing the electronic structure and local coordination environment of molybdenum and sulfur in MoS₂.

Oxidation State Determination (e.g., Mo(IV), Mo(V), Mo(VI))

X-ray Absorption Near Edge Structure (XANES) at the molybdenum K-edge or L-edges provides information about the oxidation state and coordination geometry of the molybdenum atoms. nih.govescholarship.orgnih.govusask.ca The energy of the absorption edge is sensitive to the effective charge on the molybdenum atom, generally shifting to higher energies with increasing oxidation state. researchgate.net However, in covalent systems like MoS₂, this trend can be complicated by charge delocalization between molybdenum and sulfur. nih.govescholarship.orgacs.org The pre-edge features in the XANES spectrum can also be indicative of the coordination symmetry. researchgate.net

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that measures the binding energies of core-level electrons. aip.org The binding energies of the Mo 3d and S 2p core levels are characteristic of their chemical state and can be used to determine the oxidation states of molybdenum and sulfur in the near-surface region of a material. illinois.eduaip.org For MoS₂, the Mo 3d spectrum typically shows a doublet corresponding to the Mo 3d₅/₂ and Mo 3d₃/₂ spin-orbit components. researchgate.netresearchgate.netresearchgate.net The binding energies of these peaks are indicative of the Mo(IV) oxidation state. researchgate.net The presence of higher binding energy components can indicate the existence of Mo(V) or Mo(VI) species, often due to surface oxidation. researchgate.netresearchgate.net Similarly, the S 2p spectrum can distinguish between sulfide (B99878) (S²⁻), disulfide (S₂²⁻), and higher oxidation states of sulfur. researchgate.net

Table 3: Typical XPS Binding Energies for Molybdenum and Sulfur in MoS₂

| Core Level | Binding Energy (eV) | Oxidation State | Reference |

| Mo 3d₅/₂ | ~229.2 | Mo(IV) | researchgate.net |

| Mo 3d₃/₂ | ~232.3 | Mo(IV) | researchgate.net |

| S 2p₃/₂ | ~162.0 | S²⁻ | researchgate.net |

| S 2p₁/₂ | ~163.2 | S²⁻ | researchgate.net |

Interactive Data Table:

Coordination Environment and Short-Range Order Analysis (EXAFS)

Extended X-ray Absorption Fine Structure (EXAFS) is a powerful technique for determining the local atomic structure of materials, providing information on bond lengths, coordination numbers, and the degree of disorder in the immediate vicinity of a specific element. In the context of molybdenum-sulfur compounds like bis(sulfanylidene)molybdenum;sulfanide, which is conceptually related to amorphous molybdenum trisulfide (MoS₃), EXAFS is invaluable for probing the short-range order around the molybdenum atoms.

Detailed research into amorphous molybdenum sulfide electrocatalysts, which are structurally analogous to this compound, reveals key features of the Mo-S coordination environment. The analysis of Mo K-edge EXAFS spectra of these materials often involves fitting the experimental data to theoretical models to extract precise structural parameters.

For instance, in its as-prepared state, an amorphous molybdenum sulfide (MoSₓ) film, which is compositionally similar to MoS₃, exhibits distinct coordination shells around the molybdenum centers. nih.gov The EXAFS data for such a film can be compared with that of known crystalline reference compounds like MoS₂ and MoS₃ to understand its local structure. nih.govacs.org

The fitting of the EXAFS spectra for an as-prepared MoSₓ film reveals the presence of both Mo-S and Mo-Mo interactions. nih.govescholarship.org A typical analysis would yield approximately three Mo-S interactions at a distance of around 2.44 Å and a Mo-Mo interaction at about 2.76 Å. nih.gov The presence of a Mo-Mo interaction at this distance is a key indicator of the local structure, suggesting the presence of molybdenum clusters or chains. researchgate.net

Under different electrochemical conditions, the coordination environment can change significantly. For example, in a precatalytic state, the local structure of the amorphous film closely resembles that of MoS₃. nih.govacs.org In this state, the best fit to the EXAFS data is achieved with a Mo-S interaction at approximately 2.40 Å with a coordination number close to six, and a Mo-Mo interaction at about 2.74 Å with a coordination number of roughly one. nih.govacs.org These parameters are in good agreement with those determined for MoS₃, which is considered to consist of chain-like structures of molybdenum and sulfur atoms. researchgate.net

The following interactive data table summarizes the EXAFS fitting parameters for amorphous MoSₓ in its as-prepared and precatalytic states, as well as for the reference compound MoS₃.

| Sample | Interaction | Coordination Number (N) | Bond Distance (R, Å) | Debye-Waller Factor (σ², Ų) |

|---|---|---|---|---|

| Amorphous MoSₓ (as-prepared) | Mo-S | 3.0 | 2.44 | 0.006 |

| Amorphous MoSₓ (as-prepared) | Mo-Mo | 0.8 | 2.76 | 0.007 |

| Amorphous MoSₓ (precatalytic) | Mo-S | ~6 | 2.40 | N/A |

| Amorphous MoSₓ (precatalytic) | Mo-Mo | 1.1 | 2.74 | N/A |

| MoS₃ (reference) | Mo-S | 6 | 2.42 | 0.010 |

| MoS₃ (reference) | Mo-Mo | 1 | 2.77 | 0.007 |

Data sourced from studies on amorphous molybdenum sulfide films and reference compounds. nih.govresearchgate.net

It is important to note that in some as-prepared samples, a Mo-O interaction may also be detected at a short distance of around 1.74 Å, which is typically attributed to surface oxidation of the highly porous film. nih.govacs.org

The Debye-Waller factor (σ²) provides a measure of the static and thermal disorder of the absorber-scatterer pair. A larger Debye-Waller factor, as seen for the Mo-S interaction in the MoS₃ reference, can be indicative of a more disordered or flexible coordination environment. nih.gov

In its catalytic state, the structure of the amorphous molybdenum sulfide can undergo further changes. A shortening of the Mo-S bond to around 2.36 Å and a significant reduction or disappearance of the Mo-Mo interaction peak in the EXAFS spectrum are observed. nih.govacs.org This suggests a breaking of the Mo-Mo bonds and a rearrangement of the local sulfur coordination. acs.org

These detailed EXAFS studies on analogous amorphous molybdenum sulfides provide a robust framework for understanding the coordination environment and short-range order in this compound. The technique confirms a complex local structure characterized by specific Mo-S and Mo-Mo distances, which are sensitive to the material's chemical state.

Electronic Structure and Redox Properties of Molybdenum Sulfur Systems

Quantum Chemical Investigations of Electronic Configuration and Molecular Orbitals

Quantum chemical calculations have provided profound insights into the electronic landscape of molybdenum-sulfur compounds. These computational methods allow for a detailed examination of electron distribution, molecular orbital compositions, and the nature of chemical bonding, which are often difficult to probe experimentally.

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic properties of molybdenum sulfide (B99878) systems, from simple diatomic molecules to complex extended structures. researchgate.netresearchgate.netmatec-conferences.org DFT calculations are used to determine the ground-state electronic structure, bond lengths, and vibrational frequencies of molecules like MoS. uoa.grnih.gov For instance, studies on the MoS molecule have employed multireference and coupled-cluster methods alongside DFT to accurately describe the electronic structure of its low-lying states. uoa.grnih.gov These calculations have been instrumental in understanding the chemical bonding and have shown excellent agreement with experimental dissociation energies. uoa.grnih.gov

In extended systems like molybdenum disulfide (MoS₂), DFT is used to calculate the electronic band structure and density of states (DOS). researchgate.netmatec-conferences.org These calculations have confirmed that monolayer MoS₂ is a direct bandgap semiconductor, a property that is highly desirable for applications in optoelectronics. researchgate.net The projected density of states (PDOS) analysis reveals the contributions of molybdenum and sulfur orbitals to the valence and conduction bands. researchgate.net Specifically, the valence band maximum is typically dominated by molybdenum d-orbitals with significant contribution from sulfur p-orbitals, while the conduction band minimum is primarily composed of molybdenum d-orbitals. mdpi.comacs.org DFT has also been successfully applied to study the electronic structure of triangular MoS₂ nanoclusters, providing insights into their stability and reactivity. nih.govnih.gov Furthermore, time-dependent DFT (TD-DFT) can be used to investigate the excited-state properties and predict electronic absorption spectra. nih.gov

Sulfur ligands play a pivotal role in modulating the electronic structure of the molybdenum center. The high polarizability and ability of sulfur to form strong covalent bonds with molybdenum significantly influence the energy levels of the metal's d-orbitals. nih.govacs.org This modulation is critical in tuning the redox properties and reactivity of molybdenum-sulfur complexes.

The substitution of oxygen with sulfur donors in oxomolybdenum(V) complexes leads to a positive shift in the redox potentials, making the molybdenum center easier to reduce. nih.govacs.org This effect is attributed to the more effective charge distribution and electronic relaxation mediated by the sulfur ligands. nih.govacs.org The filled sulfur p-orbitals can engage in π-bonding interactions with the molybdenum d-orbitals, creating a low-energy pathway for electron transfer. researchgate.net This interaction is crucial for the catalytic cycles of many molybdoenzymes where electron transfer between different oxidation states of molybdenum (Mo(IV), Mo(V), and Mo(VI)) is essential. researchgate.netpsu.edu

In extended MoS₂ materials, the sulfur atoms create a trigonal prismatic or octahedral ligand field around the molybdenum atoms, which splits the d-orbitals into different energy levels. researchgate.net This crystal field splitting is fundamental in determining the electronic and optical properties of the material. The interaction between molybdenum d-orbitals and sulfur p-orbitals leads to the formation of bonding and anti-bonding molecular orbitals that constitute the valence and conduction bands, respectively. mdpi.com

Redox Potentials and Electron Transfer Mechanisms

The ability of molybdenum to exist in multiple oxidation states (from -2 to +6) is central to the rich redox chemistry of its sulfur-containing compounds. Understanding the redox potentials and the mechanisms of electron transfer is key to designing efficient catalysts and electronic devices.

Electrochemical techniques such as cyclic voltammetry (CV) and chronoamperometry are widely used to characterize the redox behavior of molybdenum-sulfur systems. researchgate.netresearchgate.net CV provides information about the reduction and oxidation potentials of a species, as well as the stability of the different oxidation states. For instance, the electrochemical reduction of Mo(VI) compounds in molten salts has been studied to understand the formation of lower oxidation state species like MoO₂. sc.edu

In the context of MoS₂ materials, CV is employed to assess their performance as electrode materials for supercapacitors and for studying their catalytic activity in the hydrogen evolution reaction (HER). researchgate.netresearchgate.netnih.govacs.orgrsc.org The CV curves of MoS₂ often exhibit redox peaks that correspond to changes in the oxidation state of molybdenum or surface-adsorbed species. researchgate.net The shape and position of these peaks can provide insights into the charge storage mechanism, which can be a combination of electric double-layer capacitance and pseudocapacitance arising from Faradaic reactions. researchgate.netrsc.org Chronoamperometry, which measures the current as a function of time at a constant potential, can be used to study the kinetics of electron transfer processes and to deposit thin films of MoS₂. acs.org

The table below presents representative electrochemical data for molybdenum-sulfur systems, highlighting the influence of the ligand environment on the redox potentials.

| Compound/System | Redox Couple | Potential (V vs. ref) | Technique | Reference |

| Milk Xanthine Oxidase | Mo(VI)/Mo(V) (Rapid) | -0.355 | Potentiometric Titration | nih.gov |

| Milk Xanthine Oxidase | Mo(V)/Mo(IV) (Rapid) | -0.355 | Potentiometric Titration | nih.gov |

| [(Tp)MoO(S,S-C₂H₄)] | Mo(V)/Mo(IV) | > -0.5 | Cyclic Voltammetry | nih.govacs.org |

| [(Tp)MoO(O,S-C₂H₄)] | Mo(V)/Mo(IV) | ~ -0.7 | Cyclic Voltammetry | nih.govacs.org |

| [(Tp*)MoO(O,O-C₂H₄)] | Mo(V)/Mo(IV) | < -1.0 | Cyclic Voltammetry | nih.govacs.org |

| Electrodeposited MoS₂ | HER onset | -0.29 (vs. RHE) | Linear Sweep Voltammetry | nih.gov |

| MoS₂ nanoparticles | HER onset | -0.10 (vs. RHE) | Impact Voltammetry | nih.gov |

Note: The potentials are highly dependent on the solvent, electrolyte, and reference electrode used.

Electron transfer in molybdenum-sulfur systems can occur through both intramolecular and intermolecular pathways. Intramolecular electron transfer is particularly important in the catalytic cycles of molybdoenzymes, such as sulfite (B76179) oxidase. rsc.orgnih.gov In these enzymes, electrons are transferred from the reduced molybdenum center to other redox-active cofactors, like a heme group, within the same protein molecule. nih.govuq.edu.au The rate of this intramolecular electron transfer is dependent on the distance and the nature of the pathway between the redox centers. uq.edu.au Studies on model complexes that mimic the active sites of these enzymes have provided valuable insights into the factors that govern these electron transfer processes. nih.gov

Intermolecular electron transfer occurs between separate molecules and is fundamental to processes like electrocatalysis. For example, in the hydrogen evolution reaction catalyzed by MoS₂, electrons are transferred from the electrode to the active sites on the MoS₂ surface, where they participate in the reduction of protons to hydrogen gas. nih.gov The efficiency of this intermolecular electron transfer is influenced by the electronic coupling between the electrode and the catalyst. nih.govacs.org

Band Structure Engineering in Extended Molybdenum Sulfide Materials

The electronic band structure of molybdenum sulfide materials, particularly MoS₂, is not fixed and can be tuned through various strategies, a concept known as band structure engineering. This ability to modify the band gap and the positions of the valence and conduction bands is crucial for tailoring the material's properties for specific electronic and optoelectronic applications. aip.orgarxiv.orgacs.orgsemanticscholar.org

One of the most effective ways to engineer the band structure of MoS₂ is through the application of mechanical strain. aip.orgarxiv.orgsemanticscholar.org Applying tensile strain to a monolayer of MoS₂ can lead to a decrease in its band gap. arxiv.org At a certain strain level, a transition from a direct to an indirect band gap can be induced, which has significant implications for its use in light-emitting devices. arxiv.org Conversely, compressive strain can also be used to modulate the band gap and can even induce a semiconductor-to-metal transition. aip.orgsemanticscholar.org

Another approach to band structure engineering is through chemical doping or alloying. acs.org For example, substitutionally doping MoS₂ with selenium to form MoS₂ₓSe₂₍₁₋ₓ₎ alloys allows for continuous tuning of the band gap between that of pure MoS₂ and MoSe₂. acs.org The ability to create heterostructures by stacking different two-dimensional materials, such as graphene and MoS₂, also offers a powerful way to engineer the electronic properties of the resulting device.

The table below summarizes some of the key findings in the band structure engineering of MoS₂.

| Method | Effect on Band Gap | Key Finding | Reference |

| Uniaxial Tensile Strain | Decrease | Linear decrease with strain (~45 meV/% for monolayer) | arxiv.org |

| Compressive Strain | Decrease | Can induce a semiconductor-to-metal transition | aip.orgsemanticscholar.org |

| Selenium Doping | Tunable | Band gap can be modulated by over 10% | acs.org |

| Bending | Decrease | Can induce a metallic transition in 2H-MoS₂ layers | mdpi.combohrium.com |

Control of Electronic Properties through Doping and Defects

The electronic properties of molybdenum disulfide can be intentionally modified and controlled through the introduction of dopants and the engineering of defects. berkeley.eduskku.edu This ability to tune its characteristics is crucial for the development of MoS₂-based electronic and optoelectronic devices.

Doping involves the intentional introduction of foreign atoms into the MoS₂ lattice to alter its carrier concentration and type. MoS₂ can be doped to be either n-type (excess electrons) or p-type (excess holes). skku.edu The choice of dopant and its concentration allows for precise control over the material's conductivity. For instance, n-type doping can be achieved by introducing elements that donate electrons to the MoS₂ lattice. skku.edu Conversely, p-type doping involves elements that accept electrons from the lattice, creating holes. skku.edu The electronic structure is altered by doping; for example, n-type dopants shift the Fermi level closer to the conduction band, while p-type dopants move it closer to the valence band. skku.edu

Defects , which are interruptions in the perfect crystal lattice, also play a significant role in modulating the electronic properties of MoS₂. berkeley.edu While often considered detrimental, controlled introduction of defects, known as defect engineering, has emerged as a powerful tool. nih.govnih.govarxiv.org Common intrinsic defects in MoS₂ include sulfur vacancies (SVs), which are missing sulfur atoms in the crystal lattice. nih.govnih.gov These vacancies can introduce new electronic states within the band gap, affecting the material's optical and electronic behavior. berkeley.edu For example, sulfur vacancies are known to act as n-type dopants. researchgate.net

The presence of defects can influence charge carrier mobility and contact resistance in MoS₂-based devices. berkeley.eduacs.org Research has shown that variations in defect chemistry can lead to localized changes in doping, with both n-type and p-type behavior observed on the same MoS₂ sample. researchgate.netacs.org This highlights the profound impact of defects on the local electronic structure. By carefully controlling the type and density of defects through methods like ion irradiation or chemical treatments, it is possible to engineer the electronic and catalytic properties of MoS₂ for specific applications. berkeley.edunih.gov

| Modification | Description | Effect on Electronic Properties |

|---|---|---|

| N-type Doping | Introduction of electron-donating atoms. | Increases electron concentration, shifts Fermi level towards the conduction band. |

| P-type Doping | Introduction of electron-accepting atoms. | Increases hole concentration, shifts Fermi level towards the valence band. |

| Sulfur Vacancies | Missing sulfur atoms in the crystal lattice. | Can act as n-type dopants and introduce mid-gap states. |

| Defect Engineering | Controlled introduction of defects. | Allows for tuning of carrier mobility, contact resistance, and catalytic activity. |

Chemical Reactivity and Reaction Mechanisms of Bis Sulfanylidene Molybdenum;sulfanide Complexes

Ligand Exchange and Substitution Reactions

Ligand exchange or substitution in tetrathiomolybdate (B108656) complexes involves the replacement of one or more sulfido ligands by other ligands. The kinetics and mechanisms of these reactions are influenced by factors such as the nature of the entering and leaving groups, the solvent, and the electronic and steric properties of the molybdenum center and its ligands.

In heterometallic clusters containing the tetrathiomolybdate core, such as gold(I) tetrathiomolybdate clusters of the general form [MoS₄(AuL)₂], the reactivity is influenced by the nature of the ligand (L) on the gold atom. For instance, the steric bulk of phosphine (B1218219) and N-heterocyclic carbene (NHC) ligands can affect the stability and reactivity of the cluster. umaine.edu The general principles of ligand substitution in transition metal complexes, which can be associative, dissociative, or interchange mechanisms, are applicable. libretexts.org The rate of these reactions can span many orders of magnitude depending on the lability of the complex, which is influenced by factors like the crystal field stabilization energy (CFSE). For instance, complexes with high CFSE, such as those with d³ and low-spin d⁶ configurations, tend to be inert, while those with zero CFSE (d⁰, high-spin d⁵, d¹⁰) are typically labile. libretexts.org

A study on the kinetics of ligand substitution in copper(II) complexes with a tridentate Schiff base and a tetraamine (B13775644) macrocyclic ligand showed a biphasic reaction process, with the initial fast step being dependent on the concentration of the incoming macrocyclic ligand. inorgchemres.org While not directly involving tetrathiomolybdate, this illustrates the complexity of ligand exchange processes in related transition metal complexes.

Table 1: Factors Influencing Ligand Substitution Reactions

| Factor | Description |

| Nature of Ligands | The steric and electronic properties of both the incoming and leaving ligands affect the reaction rate and mechanism. |

| Metal Center | The electron configuration and coordination geometry of the molybdenum center influence its lability. |

| Solvent | The polarity and coordinating ability of the solvent can stabilize intermediates and transition states. |

| Temperature | Higher temperatures generally increase the rate of substitution reactions. |

Oxo/Sulfido Transfer Reactions

Tetrathiomolybdate and its derivatives are excellent reagents for sulfur transfer reactions. These reactions are analogous to the well-studied oxygen atom transfer (OAT) reactions of oxomolybdenum complexes, which are relevant to the mechanisms of molybdoenzymes. The general mechanism for OAT often involves the nucleophilic attack of a substrate on an oxo ligand. rsc.org

In the context of tetrathiomolybdate, it can act as a sulfur-transfer reagent to convert alkyl halides into the corresponding disulfides. researchgate.net This reactivity highlights the ability of the sulfido ligands to be transferred to an organic substrate. While detailed kinetic studies on sulfido transfer from tetrathiomolybdate are not abundant, the mechanisms are thought to parallel those of OAT. For instance, the kinetics of OAT from an oxo-bridged Mo(V) complex to pyridine-N-oxides were found to follow saturation kinetics, indicating the formation of a precursor complex before the irreversible transfer step. nova.edu A similar pre-equilibrium step is plausible for sulfido transfer reactions.

Photocatalytic OAT has been demonstrated with cis-dioxo molybdenum(VI)-Schiff base complexes, where a ligand-to-metal charge transfer (LMCT) excited state facilitates the reaction. rsc.org This suggests that photochemical methods could also be employed to promote sulfido transfer from tetrathiomolybdate complexes. The reactivity in these systems is often dependent on the electronic properties of the ligands and substrates, with electron-withdrawing groups on the ancillary ligands of the molybdenum complex sometimes enhancing the catalytic activity. rsc.org

Reductive and Oxidative Transformations at the Molybdenum Center

The molybdenum center in tetrathiomolybdate is in the +6 oxidation state. It can undergo both reductive and oxidative transformations, often coupled with changes in the coordination environment. The redox properties of tetrathiomolybdate are particularly relevant in its interactions with other metal ions, such as copper.

Tetrathiomolybdate is known to be a potent copper-chelating agent and its therapeutic effects in conditions like Wilson's disease are linked to its ability to form complexes with copper. mdpi.com The reaction with Cu(II) involves an internal electron transfer, leading to the formation of polymeric products with S-bridged reduced Cu(I) and Mo centers. In contrast, the reaction with Cu(I) can lead to the formation of cluster ions without a change in the oxidation state of the metals.

The redox potential of the Mo(VI)/Mo(V) couple in molybdenum sulfide (B99878) systems is a key parameter governing their reactivity. The electronic structure of the MoS₄²⁻ anion has been studied using first-principles calculations, providing insights into its bonding and optical absorption spectra. researchgate.net In the context of MoS₂ nanostructures, the heterogeneous electron transfer kinetics have been investigated. These studies show that the kinetics are sensitive to surface properties, such as defects and aging, and can be influenced by factors like illumination and applied potential. qub.ac.uk

Activation of Small Molecules (e.g., H₂, N₂, CO, H₂S)

Molybdenum sulfide complexes, including tetrathiomolybdate and related clusters, are known to activate a variety of small, inert molecules, a key step in many catalytic processes.

H₂ Activation: Non-stoichiometric molybdenum sulfide clusters have been studied for their reactions with dihydrogen. Density functional theory (DFT) calculations have shown that H₂ preferentially adsorbs onto molybdenum atoms, particularly those with lower sulfur coordination. osti.gov The activation of H₂ can proceed via a ligand-assisted oxidative addition mechanism. osti.gov

N₂ Activation: Inspired by the iron-molybdenum cofactor of nitrogenase, synthetic molybdenum-sulfur clusters have been investigated for their ability to bind and activate dinitrogen. Anionic clusters such as Mo₅S₂⁻ and Mo₅S₃⁻ have shown reactivity towards N₂. umaine.edu The activation of N₂ can be facilitated by photochemical methods, where a ligand-to-metal charge transfer transition can weaken the N-N bond. umaine.edu

CO Activation: While specific studies on CO activation by tetrathiomolybdate are limited, molybdenum sulfide catalysts are generally known for their role in hydrotreating processes, which can involve reactions with CO.

H₂S Activation: Ammonium (B1175870) tetrathiomolybdate has been identified as a slow-release donor of hydrogen sulfide (H₂S) in aqueous solutions. mdpi.com This property is relevant to the biological signaling roles of H₂S.

Reaction Kinetics and Thermodynamic Studies

Detailed kinetic and thermodynamic data for the reactions of bis(sulfanylidene)molybdenum;sulfanide are not extensively compiled. However, general principles of transition metal reactivity provide a framework for understanding these processes.

The rates of ligand substitution reactions are governed by the activation energy, which is influenced by the crystal field stabilization energy (CFSE) of the ground state and the transition state. libretexts.org Complexes that are thermodynamically stable can be either kinetically labile or inert, and there is no necessary correlation between thermodynamic stability and kinetic reactivity. libretexts.org

For redox reactions, Marcus theory can be used to relate the rate of electron transfer to the thermodynamic driving force (the difference in redox potentials) and the reorganization energy (the energy required for the structural changes of the reactants upon electron transfer). libretexts.org The self-exchange rate constant is a key parameter in this theory. libretexts.org

Thermodynamic data for the Mo-S system, including enthalpies of formation, have been compiled and used to predict phase diagrams. researchgate.net These data are crucial for understanding the stability of different molybdenum sulfide phases under various conditions. The thermal decomposition of MoS₂ has been studied using pressure-temperature diagrams, indicating that reduced pressure and high temperature favor this process. ntnu.no

Table 2: General Kinetic and Thermodynamic Concepts in Tetrathiomolybdate Reactivity

| Concept | Relevance to Tetrathiomolybdate Chemistry |

| Ligand Substitution Mechanisms | Reactions likely proceed through associative, dissociative, or interchange pathways, influenced by steric and electronic factors. |

| Activation Energy (Ea) | Governs the rate of reactions; influenced by factors like CFSE and the strength of Mo-S bonds. |

| Marcus Theory | Provides a framework for understanding the rates of electron transfer reactions involving the Mo(VI)/Mo(V) couple. |

| Thermodynamic Stability | Enthalpy and entropy of formation data for Mo-S compounds determine the feasibility of reactions and the stability of products. |

Surface Reactivity of Molybdenum Sulfide Nanostructures

Molybdenum disulfide (MoS₂) nanostructures exhibit unique surface reactivity that is critical for their applications in catalysis and sensing. The catalytic activity is often associated with the edge sites of the MoS₂ layers, where sulfur vacancies can form. researchgate.net

The surface of MoS₂ nanoparticles can be modified to enhance their dispersibility and functionality. For example, surface capping with ionic liquids containing chelating moieties can prevent aggregation and create stable dispersions in various solvents. researchgate.net The high surface energy of MoS₂ nanosheets can lead to aggregation, which can be mitigated by templating their growth within the interlayer space of nanoscopic layered silicates. researchgate.net

The reactivity of MoS₂ surfaces can also be tuned. For instance, treatment with temporally shaped femtosecond pulses can alter both the chemical (edge-active sites) and physical (surface periodic micro/nanostructures) properties of MoS₂. researchgate.net

The adsorption and desorption of molecules on the surface of MoS₂ nanostructures are fundamental to their catalytic and sensing applications. The basal plane of MoS₂ is generally considered to be relatively inert, while the edge sites are more reactive.

Studies have shown that MoS₂ with sulfur vacancies exhibits enhanced adsorption of non-polar gases like CO₂ and CH₄. osti.gov The adsorption of water on MoS₂ surfaces has also been investigated, with the Mo-edge being the most favorable for adsorption and dissociation. osti.gov The adsorption of biomolecules on MoS₂ nanosheets is another area of active research, with applications in biosensing and drug delivery. Force fields have been developed to model the non-covalent interactions between MoS₂ surfaces and various organic and biological molecules. osti.gov

The adsorption capacity of MoS₂ nanostructures can be influenced by their morphology. For example, in the adsorption of copper ions, spherical MoS₂ nanoparticles have shown a higher adsorption capacity than lamellar structures. osti.gov The adsorption process is also affected by parameters such as pH, contact time, and temperature.

Table 3: Adsorption Characteristics of MoS₂ Nanostructures

| Adsorbate | Key Findings |

| Non-polar gases (CO₂, CH₄) | Adsorption is significantly enhanced by the presence of sulfur vacancies on the MoS₂ surface. osti.gov |

| Water (H₂O) | The Mo-edge is the most favorable site for adsorption and dissociation. osti.gov |

| Biomolecules | Adsorption is governed by non-covalent interactions and is crucial for biosensing applications. osti.gov |

| Metal Ions (e.g., Cu²⁺) | Adsorption capacity is influenced by the morphology of the MoS₂ nanostructure and solution pH. osti.gov |

Surface Reconstruction and Defect Chemistry

The surface of this compound, commonly known as molybdenum disulfide (MoS₂), is not a perfect, inert plane as might be expected from a van der Waals material. Instead, its reactivity and electronic properties are profoundly influenced by surface reconstructions and a variety of structural defects. These imperfections are crucial in tailoring the material's characteristics for applications ranging from electronics and optoelectronics to catalysis.

Surface Reconstruction

Surface reconstruction in MoS₂ predominantly occurs at the edges of the material, such as in nanoribbons and nanoclusters, which significantly influences their electronic and magnetic properties. The atomic arrangement at these edges can differ substantially from the bulk lattice to minimize surface energy. Theoretical and experimental studies have identified various reconstructions at both Molybdenum (Mo)-terminated and Sulfur (S)-terminated zigzag edges.

Factors such as growth conditions, temperature, and the ratio of molybdenum to sulfur flux play a critical role in determining the specific type of edge reconstruction. For instance, under conditions of high Mo flux, unique Mo-terminated edge reconstructions, such as a distorted 1T (DT) edge and a Mo-Klein edge, have been observed in nanoporous MoS₂ films. These reconstructions can create one-dimensional metallic wires and are credited with enhancing catalytic activity, particularly for the hydrogen evolution reaction (HER), by providing a high density of active edge sites. The stability of different surface stoichiometries and reconstructions is dependent on the chemical potential of the surrounding environment, particularly the partial pressures of hydrogen (H₂) and hydrogen sulfide (H₂S).

Defect Chemistry

The chemistry of defects within the MoS₂ lattice is a critical area of study, as intrinsic defects are often responsible for the material's observed electronic behavior, such as unintentional n-type doping. These structural defects are generally categorized by their dimensionality: point defects (0D), line defects (1D), and grain boundaries (2D).

Point Defects: These are the most common imperfections and involve missing or substituted atoms at single lattice sites. Scanning Tunneling Microscopy (STM) and Transmission Electron Microscopy (TEM) have been instrumental in identifying a variety of point defects. The most prevalent and energetically favorable native point defect in MoS₂ is the single sulfur vacancy (Vₛ). Its concentration can be significant, with native densities reported in the range of 10¹² to 10¹³ cm⁻². Other observed point defects include sulfur divacancies (Vₛ₂), molybdenum vacancies (Vₘₒ) often associated with surrounding sulfur vacancies (Vₘₒₛ₃ or Vₘₒₛ₆), and antisite defects where a Mo atom occupies a sulfur site (Moₛ₂) or vice-versa (S₂ₘₒ).

The formation and stability of these defects are highly dependent on the chemical environment during growth or processing, specifically the sulfur chemical potential. Under Mo-rich (S-poor) conditions, sulfur vacancies and Moₛ antisites are thermodynamically favorable. Conversely, under S-rich conditions, molybdenum vacancies become more stable. The intentional introduction of defects can be achieved through methods like argon ion bombardment or thermal annealing, which allows for the engineering of MoS₂ properties.

The presence of these defects introduces localized electronic states within the band gap of MoS₂, which can be detrimental to device performance but also harnessed for specific applications like catalysis or doping. For instance, sulfur vacancies are known to be active sites for chemical reactions and can be functionalized using molecules like thiols to passivate the defects and modify the material's properties.

Note: Formation energies are approximate values derived from theoretical calculations and can vary based on the specific computational model and conditions. Data sourced from reference.

Line Defects: One-dimensional line defects can form from the aggregation of point defects, particularly sulfur vacancies. These vacancy lines, which often follow a zigzag path, can induce significant lattice compression and create metallic channels within the semiconducting MoS₂ matrix. The formation of such extended defects provides another pathway to engineer the electronic structure of the material on a nanoscale level.

Defect Characterization and Research Findings:

Advanced imaging and spectroscopic techniques are crucial for understanding defect chemistry.